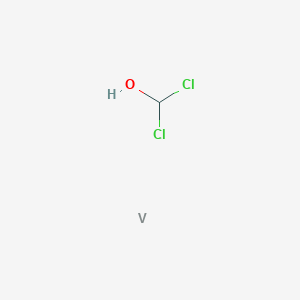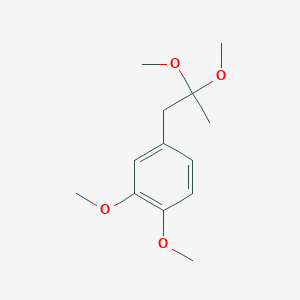
Dichloromethanol--vanadium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethanol–vanadium (1/1) is a coordination compound that involves the interaction between dichloromethanol and vanadium Vanadium is a transition metal known for its multiple oxidation states and ability to form various coordination complexes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dichloromethanol–vanadium (1/1) typically involves the reaction of vanadium precursors with dichloromethanol under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . This method involves the reduction and nitridation of vanadium precursors at high temperatures, typically around 1150°C .
Industrial Production Methods: Industrial production of vanadium compounds often involves the use of vanadium-bearing minerals such as vanadinite and carnotite. These minerals undergo processes such as smelting, leaching, and roasting to extract vanadium . The extracted vanadium is then reacted with dichloromethanol to produce the desired compound.
化学反应分析
Types of Reactions: Dichloromethanol–vanadium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s ability to exist in multiple oxidation states (+2, +3, +4, and +5) allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like zinc in acidic solutions.
Substitution: Ligand substitution reactions can occur with ligands such as water, ammonia, or chloride ions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium(IV) can produce vanadium(V) compounds, while reduction of vanadium(V) can yield vanadium(II) or vanadium(III) species .
科学研究应用
Dichloromethanol–vanadium (1/1) has several applications in scientific research:
作用机制
The mechanism of action of dichloromethanol–vanadium (1/1) involves its interaction with molecular targets and pathways. Vanadium compounds can mimic the action of phosphate in biological systems due to their similar size and charge . This allows them to interact with enzymes and proteins, affecting various biochemical pathways. For example, vanadium compounds can inhibit phosphatases, leading to increased phosphorylation of proteins and altered cellular signaling .
相似化合物的比较
Vanadium Pentoxide (V2O5): Used as a catalyst in industrial processes and has similar redox properties.
Vanadium Chloride (VCl3): Another vanadium compound with multiple oxidation states and coordination chemistry.
Vanadium Nitride (VN): Known for its hardness and used in cutting tools and wear-resistant coatings.
Uniqueness: Dichloromethanol–vanadium (1/1) is unique due to its specific coordination with dichloromethanol, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
88092-80-2 |
|---|---|
分子式 |
CH2Cl2OV |
分子量 |
151.87 g/mol |
IUPAC 名称 |
dichloromethanol;vanadium |
InChI |
InChI=1S/CH2Cl2O.V/c2-1(3)4;/h1,4H; |
InChI 键 |
UABSRHDMSCMAQU-UHFFFAOYSA-N |
规范 SMILES |
C(O)(Cl)Cl.[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)





![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)

![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)


